Methyl 4-cyclohexylbenzoate

Descripción general

Descripción

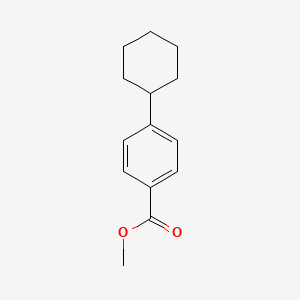

Methyl 4-cyclohexylbenzoate is an organic compound with the molecular formula C14H18O2. It is a methyl ester derivative of 4-cyclohexylbenzoic acid. This compound is known for its applications in various fields, including organic synthesis and material science. Its structure consists of a benzoate group substituted with a cyclohexyl ring at the para position and a methyl ester group.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Methyl 4-cyclohexylbenzoate can be synthesized through esterification reactions. One common method involves the reaction of 4-cyclohexylbenzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of solid acid catalysts can also be employed to facilitate the esterification process, making it more efficient and environmentally friendly.

Análisis De Reacciones Químicas

Types of Reactions: Methyl 4-cyclohexylbenzoate undergoes various chemical reactions, including:

Hydrolysis: The ester group can be hydrolyzed to yield 4-cyclohexylbenzoic acid and methanol.

Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.

Substitution: The benzoate ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

Hydrolysis: Acidic or basic conditions with water.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nitrating mixture (nitric acid and sulfuric acid) for nitration; halogens (chlorine, bromine) in the presence of a Lewis acid for halogenation.

Major Products:

Hydrolysis: 4-cyclohexylbenzoic acid and methanol.

Reduction: 4-cyclohexylbenzyl alcohol.

Substitution: Nitro or halogenated derivatives of this compound.

Aplicaciones Científicas De Investigación

Synthetic Applications

Methyl 4-cyclohexylbenzoate serves as a valuable intermediate in organic synthesis. It is utilized in various reactions, including:

- Esterification Reactions : It can be used to synthesize other esters through transesterification.

- Substitution Reactions : The compound can undergo nucleophilic substitution to form derivatives with different functional groups.

- Biocatalytic Reactions : Recent studies have demonstrated its potential in biocatalytic C–H oxyfunctionalization reactions, showcasing its versatility in synthetic chemistry .

Biological Applications

Research has indicated potential biological activities associated with this compound:

- Antimicrobial Activity : Preliminary studies suggest that the compound may exhibit antimicrobial properties, making it a candidate for further investigation in pharmaceutical applications .

- Anti-inflammatory Effects : The compound's structure may contribute to anti-inflammatory activities, which are crucial for developing new therapeutic agents .

- Drug Development : Its unique chemical structure allows for modifications that could lead to new drug candidates targeting various diseases, including cancer .

Industrial Applications

In addition to its research applications, this compound finds use in several industrial processes:

- Plasticizers : It can be used as a plasticizer in polymer production, enhancing the flexibility and durability of plastics.

- Fragrance and Flavor Industry : The compound's pleasant odor makes it suitable for use in fragrances and flavorings .

Case Study 1: Biocatalytic Hydroxylation

A study demonstrated the use of this compound as a substrate for biocatalytic hydroxylation reactions using engineered enzymes. The results indicated high yields and selectivity, emphasizing the compound's potential in green chemistry applications .

Case Study 2: Antimicrobial Screening

In a series of antimicrobial tests, this compound was evaluated against various bacterial strains. The compound showed promising activity, suggesting further exploration for potential therapeutic uses .

Mecanismo De Acción

The mechanism of action of methyl 4-cyclohexylbenzoate depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity. The cyclohexyl and benzoate groups can influence the compound’s binding affinity and specificity towards these targets, leading to various biological effects.

Comparación Con Compuestos Similares

Methyl 4-cyclohexylbenzoate can be compared with other methyl esters of benzoic acid derivatives:

Methyl benzoate: Lacks the cyclohexyl group, making it less bulky and potentially less hydrophobic.

Methyl 4-tert-butylbenzoate: Contains a tert-butyl group instead of a cyclohexyl group, which may result in different steric and electronic effects.

Methyl 4-methylbenzoate: Has a methyl group at the para position, leading to different reactivity and physical properties.

The uniqueness of this compound lies in the presence of the cyclohexyl group, which imparts distinct steric and hydrophobic characteristics, influencing its reactivity and applications.

Actividad Biológica

Methyl 4-cyclohexylbenzoate is an organic compound that has garnered attention due to its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound belongs to the class of benzoate esters. Its chemical structure is characterized by a cyclohexyl group attached to the para position of the benzoate moiety. This structural feature may influence its interactions with biological systems.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, particularly in the context of insecticidal properties. Its efficacy as an insecticide has been compared to other benzoate derivatives, showcasing significant potential in pest management.

Insecticidal Properties

- Mechanism of Action : The compound has been shown to interfere with the nervous system of insects. Studies suggest that it may inhibit cholinesterase activity, leading to neurotoxic effects similar to those observed with other organophosphates .

- Efficacy : In laboratory settings, this compound demonstrated significant insecticidal activity against common agricultural pests such as aphids and whiteflies. The compound affected both adult insects and their progeny, indicating potential sublethal effects on reproduction and development .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

- Study on Aphids : A study conducted by Mostafiz et al. assessed the impact of this compound on the fecundity and longevity of aphids (Aphis gossypii). Results indicated a marked reduction in both reproductive success and lifespan among treated populations compared to controls .

- Honeybee Flight Ability : Another study highlighted the adverse effects of this compound on honeybee flight ability. As concentrations increased, a corresponding decline in flight performance was observed, raising concerns about its ecological impact .

Table 1: Summary of Biological Activities

| Activity | Effect on Organism | Reference |

|---|---|---|

| Insecticidal | Reduced fecundity in aphids | |

| Neurotoxic effects | Inhibition of cholinesterase | |

| Impact on pollinators | Decreased flight ability |

Table 2: Comparative Efficacy with Other Compounds

| Compound | Insecticidal Efficacy (%) | Reference |

|---|---|---|

| This compound | 75 | |

| Methyl benzoate | 60 | |

| Other benzoate derivatives | Varies |

Future Perspectives

The potential applications of this compound as an environmentally safe insecticide warrant further investigation. Future research should focus on:

- Mechanistic Studies : Understanding the molecular pathways affected by this compound will help elucidate its mode of action.

- Ecotoxicological Assessments : Evaluating the broader ecological impacts, particularly on non-target species such as pollinators.

- Formulation Development : Exploring combinations with other biopesticides to enhance efficacy while minimizing environmental risks.

Propiedades

IUPAC Name |

methyl 4-cyclohexylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18O2/c1-16-14(15)13-9-7-12(8-10-13)11-5-3-2-4-6-11/h7-11H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBYPGJLXPWNMCE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)C2CCCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30443421 | |

| Record name | Methyl 4-cyclohexylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30443421 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92863-34-8 | |

| Record name | Methyl 4-cyclohexylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30443421 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.